molecular formula C₁₅H₆D₄O₅ B1141276 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione CAS No. 132796-52-2

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione

Cat. No.: B1141276
CAS No.: 132796-52-2
M. Wt: 274.26
InChI Key:
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Description

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione is a deuterated form of emodin, an anthraquinone derivative. Emodin is naturally found in various plants, including rhubarb, polygonum multiflorum, and polygonum cuspidatum. It is known for its anti-inflammatory, anti-cancer, and anti-viral properties .

Mechanism of Action

Target of Action

Emodin-d4, a deuterium-labeled derivative of Emodin, is a natural anthraquinone derivative found in various plants . It has been shown to interact with multiple molecular targets, including inflammatory pathways, apoptosis regulators, hypertrophy, fibrosis, oxidative damage, and abnormal proliferation of smooth muscle cells in cardiovascular diseases . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .

Mode of Action

Emodin-d4 acts by interacting with its targets and inducing changes in their function. For instance, it promotes cell survival by interfering with various cycle-related proteins . It also has anti-inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage effects, and it inhibits the abnormal and excessive proliferation of smooth muscle cells in cardiovascular diseases .

Biochemical Pathways

Emodin-d4 affects several biochemical pathways. It has been shown to inhibit the mammalian target of rapamycin (mTOR)/hypoxia-inducible factor-1alpha (HIF-1α)/VEGF signaling pathway and alleviate inflammation in certain models . It also influences the Sirt1/AKT and Wnt/wp-catenin pathways .

Pharmacokinetics

Emodin-d4, like its parent compound Emodin, has been found to have low oral and intravenous bioavailability . The time to reach maximum plasma concentration (Tmax) is 2.44 hours, and the peak plasma concentration (Cmax) of free anthraquinones is relatively low at 0.20 μM .

Result of Action

The action of Emodin-d4 results in a variety of molecular and cellular effects. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory effects, antioxidant damage reduction, and inhibition of myocardial cell fibrosis . It also exhibits the ability to inhibit the infection and replication of more than 10 viruses in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Emodin-d4 can be influenced by various environmental factors. For instance, sex differences should be considered when establishing dosing intervals for Emodin-d4 treatment, as female mice appear to metabolize Emodin at a faster rate than male mice

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione involves the incorporation of deuterium atoms into the emodin molecule. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione

This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical studies. This makes it a valuable tool in research and development, particularly in the study of metabolic pathways and drug interactions .

Properties

IUPAC Name

1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMXXJGYXNZAPX-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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